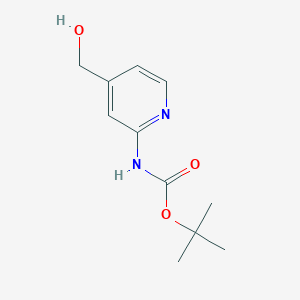

2-(Boc-amino)-4-(hydroxymethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(hydroxymethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIMVFCGNYLUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631035 | |

| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304873-62-9 | |

| Record name | tert-Butyl [4-(hydroxymethyl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Method 1: Protection and Hydroxymethylation

One commonly employed method begins with 2-amino-4-hydroxymethylpyridine as the starting material. The process involves:

Step 1: Protection of Amino Group

- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected derivative.

- Reaction conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature for several hours.

Step 2: Hydroxymethylation

- The protected compound is then subjected to hydroxymethylation using formaldehyde or paraformaldehyde.

- Reaction conditions may vary but often involve heating in a basic medium (e.g., sodium hydroxide) to facilitate the reaction.

Step 3: Purification

- The crude product is purified using techniques such as recrystallization from ethanol or ethyl acetate, yielding high purity levels.

Method 2: Direct Synthesis from Pyridine Derivatives

Another approach involves starting from simpler pyridine derivatives:

Step 1: Synthesis of Pyridine Derivative

- A pyridine derivative is reacted with Boc anhydride in a suitable solvent under mild conditions.

Step 2: Hydroxymethylation

- Following protection, hydroxymethylation can be achieved using formaldehyde under acidic or basic conditions.

Step 3: Final Purification

- Similar to Method 1, purification is performed through recrystallization or chromatography.

Summary Table of Preparation Methods

| Method | Starting Material | Protecting Agent | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Method 1 | 2-amino-4-hydroxymethylpyridine | Di-tert-butyl dicarbonate | Room temp, organic solvent | Up to 85% | >95% |

| Method 2 | Pyridine derivatives | Boc anhydride | Mild conditions, acidic/basic | Varies (60-80%) | >90% |

Recent studies have highlighted various factors that can influence the efficiency of these synthesis methods:

Reaction Time and Temperature: Extended reaction times and higher temperatures can lead to increased yields but may also promote side reactions. Optimal conditions must be determined experimentally.

Solvent Choice: The choice of solvent significantly impacts solubility and reactivity. Common solvents include dichloromethane, methanol, and acetonitrile.

Purification Techniques: Recrystallization remains a standard method for purification; however, chromatography can provide higher purity levels if necessary.

The preparation of 2-(Boc-amino)-4-(hydroxymethyl)pyridine can be achieved through various methods, each with its advantages and limitations. The choice of method often depends on the desired yield and purity of the final product, as well as the availability of starting materials. Continued research into optimizing these synthetic routes will enhance their applicability in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Boc-amino)-4-(hydroxymethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, followed by substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Trifluoroacetic acid in dichloromethane at room temperature.

Major Products Formed

Oxidation: 2-(Boc-amino)-4-carboxypyridine.

Reduction: 2-(Boc-amino)-4-methylpyridine.

Substitution: Various substituted pyridines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(Boc-amino)-4-(hydroxymethyl)pyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets.

Industrial Applications: The compound can be used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 2-(Boc-amino)-4-(hydroxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 2-(Boc-amino)-4-(hydroxymethyl)pyridine and related pyridine derivatives.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Structural Variations and Reactivity: Boc Protection: Unlike unprotected amines (e.g., 2-amino-4-(substituted phenyl)pyridine ), the Boc group in this compound prevents unwanted side reactions during synthesis, similar to Boc-protected intermediates in peptide chemistry . Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound contrasts with the aminomethyl group in 2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride . The latter’s protonated amine enhances water solubility but reduces stability under basic conditions.

Coordination Chemistry: 4-(Hydroxymethyl)pyridine derivatives form coordination complexes with metals like Co(II) and Cd(II), where the hydroxymethyl group participates in hydrogen bonding (e.g., O–H···S interactions in Co(NCS)₂(hmpy)₄ ). In contrast, the Boc group in this compound likely hinders metal coordination due to steric bulk.

Electrochemical Behavior: 4-(Hydroxymethyl)pyridine can be electrochemically oxidized to 4-formyl pyridine using Pt–Pd nanoparticles . The Boc-amino group in the target compound may alter this reactivity by stabilizing the hydroxymethyl group against oxidation.

Biological Activity :

- Pyridine analogues with methylthio substituents (e.g., 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine) exhibit inhibitory activity against inducible nitric oxide synthase . The Boc-protected compound’s bioactivity would depend on deprotection to release the free amine, a strategy common in prodrug design.

Thermal and Physical Properties :

- Substituted phenylpyridines () exhibit higher melting points (268–287°C) due to rigid aromatic systems, whereas the target compound’s melting point is unreported but likely lower owing to its aliphatic Boc group .

Biologische Aktivität

2-(Boc-amino)-4-(hydroxymethyl)pyridine is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group on the pyridine ring. This combination enhances its reactivity and potential biological activity, making it a valuable candidate for various pharmaceutical applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : CHNO

- CAS Number : 304873-62-9

The Boc group serves to protect the amino functionality during synthetic processes, while the hydroxymethyl group contributes to its reactivity with electrophiles and nucleophiles. This dual functionality is crucial in the development of biologically active compounds.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with key molecular targets. These activities include:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases and certain cancers. Inhibition of Btk can lead to therapeutic effects in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by modulating signaling pathways involved in cell proliferation and survival. The presence of the hydroxymethyl group may enhance its interaction with cellular targets, leading to increased efficacy in cancer treatment .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Protein Kinases : The compound's structure allows it to bind to specific protein kinases, potentially modulating their activity. This is particularly relevant in targeting pathways associated with cancer and inflammation .

- Receptor Modulation : By interacting with various receptors, this compound may influence cellular signaling pathways, contributing to its biological effects. The Boc group provides stability during these interactions, enhancing the compound's overall bioavailability .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound has shown promising results in inhibiting Btk activity, which correlates with reduced cellular proliferation in Btk-dependent cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of this compound to optimize its biological activity. Variations in the Boc protection and hydroxymethyl positioning have been explored to enhance potency against specific targets .

- Comparative Analysis : A comparative study highlighted how similar compounds, such as 4-hydroxymethylpyridine and N-Boc-2-amino-4-pyridine, differ significantly in biological activity due to their structural variations. This underscores the importance of the Boc and hydroxymethyl groups in determining the compound's reactivity and biological profile.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpyridine | Amino group at position 2, methyl at position 4 | Lacks hydroxymethyl group; different biological activity |

| 4-Hydroxymethylpyridine | Hydroxymethyl at position 4 | No amino protection; more reactive towards electrophiles |

| N-Boc-2-amino-4-pyridine | Boc protection on amino at position 2 | Similar protection but different positioning affects reactivity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(Boc-amino)-4-(hydroxymethyl)pyridine, and how is structural purity validated?

- Methodological Answer : A common approach involves multi-step reactions, including Boc-protection of the amine group and hydroxymethylation at the 4-position of pyridine. For example, analogous synthesis of 4-(hydroxymethyl)pyridine derivatives employs electrochemical oxidation or nucleophilic substitution under controlled pH (e.g., NaOH in dichloromethane) . Structural validation typically combines nuclear magnetic resonance (NMR) for functional group analysis and X-ray crystallography to confirm coordination geometry and hydrogen-bonding networks, as demonstrated in cadmium coordination polymers . GC-MS and FTIR spectroscopy further verify purity and functional group transformations (e.g., hydroxyl to aldehyde oxidation) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR Spectroscopy : Identifies functional groups (e.g., Boc-protected amine at ~1680–1700 cm⁻¹, hydroxyl stretch at ~3132 cm⁻¹) and monitors reaction progress .

- X-ray Crystallography : Resolves 3D molecular packing and intermolecular interactions (e.g., O–H···S hydrogen bonds in coordination polymers) .

- GC-MS : Quantifies reaction completion and detects byproducts during electrochemical oxidation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS classifications for acute oral toxicity (Category 4) and skin sensitization (Category 1). Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation and skin contact. Store at 2–8°C in airtight containers, away from oxidizing agents. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of 4-(hydroxymethyl)pyridine in coordination chemistry?

- Methodological Answer : The Boc group sterically shields the amine, directing metal coordination to the pyridine nitrogen and hydroxymethyl oxygen. In cadmium thiocyanate complexes, this results in distorted octahedral geometries with bridging thiocyanate ligands and hydrogen-bonded 3D networks. Comparative studies with unprotected analogs show altered ligand binding modes and stability .

Q. What electrochemical strategies optimize the oxidation of 4-(hydroxymethyl)pyridine derivatives to aldehydes?

- Methodological Answer : Bimetallic Pt–Pd/PPy/ITO electrodes enhance electrocatalytic activity in acidic media with sodium nitrate as a mediator. Key parameters:

- Scan Rate : Linear current vs. scan rate plots indicate adsorption-controlled processes; optimal rates range 10–130 mV/s .

- Cycle Optimization : Prolonged electrolysis (e.g., 10 mM substrate) improves conversion to 4-formyl pyridine (74% purity via GC-MS) but requires balancing efficiency and electrode degradation .

Q. How do structural modifications at the 4-position affect biological activity in drug metabolism studies?

- Methodological Answer : Hydroxymethyl groups serve as metabolic "hotspots." For example, in analogs like 5-CA-2-HM-MCBX, hydroxylation or methylation at this position alters pharmacokinetics and toxicity profiles. LC-MS/MS tracks metabolite formation (e.g., aldehyde intermediates), while computational models predict CYP450-mediated oxidation pathways .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 74% electrochemical vs. 99% chromatographic purity) arise from differences in reaction scale, purification methods, or analytical sensitivity. Reproducibility requires standardized protocols for solvent drying, catalyst loading, and post-synthesis purification (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.